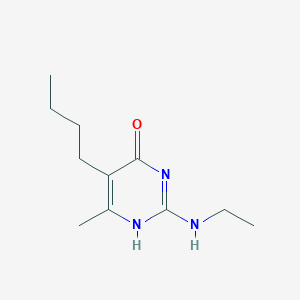

Ethirimol

Description

Properties

IUPAC Name |

5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXXLROWFHWFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)NCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041927 | |

| Record name | Ethirimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23947-60-6 | |

| Record name | Ethirimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23947-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethirimol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023947606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethirimol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethirimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethirimol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIRIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF86Y4NA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethirimol's Mechanism of Action on Powdery Mildew: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethirimol is a systemic fungicide renowned for its targeted efficacy against powdery mildew diseases in various crops. Its fungicidal activity is rooted in the specific inhibition of a key enzyme in the purine (B94841) salvage pathway, leading to a cascade of metabolic disruptions that ultimately arrest fungal growth and development. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, the consequent biochemical alterations, and the methodologies employed to elucidate these processes. While the primary mechanism is well-established, this guide also highlights the current gaps in publicly available quantitative data, offering a framework for future research and development in this area.

Introduction

Powdery mildew, caused by various species of fungi in the order Erysiphales, poses a significant threat to global agriculture and horticulture. This compound, a pyrimidine-based fungicide, has historically been a valuable tool in the management of these pathogens. As a systemic fungicide, it is absorbed by the plant and translocated, offering protection to both existing and newly developing tissues.[1] A comprehensive understanding of its mechanism of action is paramount for its effective and sustainable use, particularly in the context of potential resistance development. This guide aims to provide a detailed technical overview of how this compound exerts its fungicidal effects on powdery mildew at the molecular and biochemical levels.

Core Mechanism of Action: Inhibition of Adenosine (B11128) Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA).[1] ADA is a critical enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine to inosine. This enzymatic step is crucial for maintaining the balance of purine nucleotides within the cell.

The Purine Salvage Pathway and the Role of Adenosine Deaminase

Fungi, including powdery mildew, rely on both de novo synthesis and salvage pathways to maintain their pool of purine nucleotides, which are essential for the synthesis of DNA and RNA. The salvage pathway is a critical and energy-efficient process that recycles purine bases and nucleosides from the breakdown of nucleic acids. Adenosine deaminase plays a pivotal role in this pathway by converting adenosine, which can be toxic at high concentrations, into inosine. Inosine can then be further metabolized to hypoxanthine, which re-enters the purine nucleotide pool.

Disruption of Nucleic Acid Synthesis

By inhibiting adenosine deaminase, this compound causes an accumulation of adenosine within the fungal cells. This accumulation has two major detrimental effects:

-

Direct Toxicity: High levels of adenosine can be cytotoxic.

-

Inhibition of Nucleic Acid Synthesis: The disruption of the purine salvage pathway leads to an imbalance in the nucleotide pool, which in turn hinders the synthesis of DNA and RNA. This ultimately halts cell division and fungal growth.[1]

The overall fungicidal effect of this compound is therefore a direct consequence of the cessation of growth and proliferation of the powdery mildew fungus.

Quantitative Data on this compound's Efficacy

A thorough review of the available scientific literature did not yield specific publicly available quantitative data for the inhibition of powdery mildew adenosine deaminase by this compound. To facilitate future research and provide a framework for comparison, the following tables outline the key parameters that are essential for a comprehensive understanding of this compound's potency.

Table 1: Enzyme Inhibition Data for this compound against Powdery Mildew Adenosine Deaminase

| Parameter | Value | Organism/Enzyme Source | Reference |

| IC₅₀ | Data not available | Blumeria graminis (or other powdery mildew species) Adenosine Deaminase | - |

| Kᵢ | Data not available | Blumeria graminis (or other powdery mildew species) Adenosine Deaminase | - |

| Type of Inhibition | Data not available | Blumeria graminis (or other powdery mildew species) Adenosine Deaminase | - |

Table 2: Impact of this compound on Purine Metabolite Levels in Powdery Mildew

| Metabolite | Fold Change (Treated vs. Control) | Time Point | Fungal Species | Reference |

| Adenosine | Data not available | - | Blumeria graminis | - |

| Inosine | Data not available | - | Blumeria graminis | - |

| Hypoxanthine | Data not available | - | Blumeria graminis | - |

| ATP | Data not available | - | Blumeria graminis | - |

| GTP | Data not available | - | Blumeria graminis | - |

Experimental Protocols

The following sections detail generalized methodologies for key experiments that can be used to generate the quantitative data outlined in the tables above. These protocols are based on standard biochemical and analytical techniques and would need to be optimized for the specific study of this compound and powdery mildew.

Isolation of Adenosine Deaminase from Powdery Mildew

Objective: To obtain a partially purified or purified preparation of adenosine deaminase from powdery mildew for use in enzyme inhibition assays.

Methodology:

-

Fungal Culture and Harvest: Cultivate the target powdery mildew species (e.g., Blumeria graminis) on a suitable host plant (e.g., barley seedlings). Harvest fungal material (conidia and mycelia) from the leaf surfaces.

-

Cell Lysis: Disrupt the fungal cells to release the intracellular contents. This can be achieved through methods such as grinding in liquid nitrogen, sonication, or enzymatic digestion of the cell wall.

-

Centrifugation: Centrifuge the cell lysate to remove cell debris, yielding a crude enzyme extract in the supernatant.

-

Protein Purification (Optional but Recommended): For more accurate kinetic studies, further purify the adenosine deaminase using techniques such as ammonium (B1175870) sulfate (B86663) precipitation followed by column chromatography (e.g., ion-exchange, size-exclusion, or affinity chromatography).

Adenosine Deaminase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of powdery mildew adenosine deaminase and to calculate key inhibitory parameters such as IC₅₀ and Kᵢ.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), the adenosine deaminase enzyme preparation, and varying concentrations of this compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, adenosine.

-

Monitoring the Reaction: Monitor the rate of the reaction by measuring the decrease in absorbance at 265 nm as adenosine is converted to inosine. Alternatively, a coupled-enzyme assay can be used for higher sensitivity.

-

Data Analysis:

-

IC₅₀ Determination: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. The IC₅₀ value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Kᵢ Determination: To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (adenosine) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk or Dixon plots.

-

Analysis of Purine Metabolites in Powdery Mildew

Objective: To quantify the changes in the intracellular concentrations of purine metabolites in powdery mildew following treatment with this compound.

Methodology:

-

Treatment and Sample Collection: Treat powdery mildew-infected plants with this compound at a relevant concentration. At various time points, harvest the fungal material.

-

Metabolite Extraction: Quench the metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen) and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Sample Preparation: Remove proteins and other interfering substances from the extract, for example, by centrifugation or solid-phase extraction.

-

Analytical Quantification: Analyze the levels of purine metabolites (adenosine, inosine, hypoxanthine, ATP, GTP, etc.) using techniques such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

-

-

Data Analysis: Compare the metabolite profiles of this compound-treated samples with untreated controls to determine the fold changes in metabolite concentrations.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound on the purine salvage pathway.

Caption: Experimental workflow for an adenosine deaminase inhibition assay.

Caption: Workflow for the analysis of purine metabolites in powdery mildew.

Conclusion and Future Perspectives

The mechanism of action of this compound against powdery mildew is well-defined at a qualitative level, centering on the inhibition of adenosine deaminase and the subsequent disruption of purine metabolism and nucleic acid synthesis. However, a significant gap exists in the publicly available literature regarding specific quantitative data on the interaction between this compound and its fungal target enzyme. The generation of data on IC₅₀ and Kᵢ values, as well as detailed metabolite profiling, would provide a more complete understanding of its efficacy and could aid in the development of novel fungicides with similar modes of action. The experimental protocols outlined in this guide provide a roadmap for researchers to obtain this critical information. Furthermore, a deeper understanding of the molecular basis of potential resistance mechanisms to this compound is crucial for its continued effective use in integrated pest management strategies.

References

Ethirimol: A Technical and Structural Overview for Scientific Professionals

An In-depth Guide to the Chemical Structure, Properties, and Mechanism of Action of the Fungicide Ethirimol

Abstract

This compound is a systemic fungicide belonging to the pyrimidine (B1678525) class of chemical compounds. First introduced for its efficacy against powdery mildew, particularly in cereal crops, its mode of action involves the specific inhibition of adenosine (B11128) deaminase, a crucial enzyme in the purine (B94841) salvage pathway. This disruption of nucleic acid synthesis ultimately leads to the cessation of fungal growth and proliferation. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, spectroscopic data, and mechanism of action, intended for researchers, scientists, and professionals in drug development and agrochemistry.

Chemical Identity and Structure

This compound is chemically identified as an aminopyrimidine derivative. It exists in tautomeric forms, primarily as 5-butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone and its corresponding pyrimidin-4-ol form.

-

IUPAC Name : 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol[1]

-

Alternative IUPAC Name : 5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one[2]

-

Chemical Formula : C₁₁H₁₉N₃O[2]

-

CAS Registry Number : 23947-60-6[2]

-

Molecular Weight : 209.29 g/mol [2]

-

Synonyms : Milgo, Milstem, PP-149, 5-Butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and mass spectrometry data for this compound, compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White crystalline solid | [2] |

| Melting Point | 159-160 °C | [2] |

| Water Solubility | 200 mg/L (at 25 °C) | [2] |

| Octanol/Water Partition Coefficient (logP) | 1.7 (Calculated) | [2] |

| Vapor Pressure | 2 x 10⁻⁶ mm Hg (at 25 °C) | |

| Solubility | Soluble in chloroform, trichloroethylene, strong acids, and bases. Slightly soluble in ethanol. Sparingly soluble in acetone. | [2] |

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Interpretation |

| 210.161 | 100% | [M+H]⁺ (Molecular Ion) |

| 182.130 | 9.48% | Fragment |

| 193.134 | 7.90% | Fragment |

| 140.108 | 36.96% | Fragment |

| 98.060 | 16.54% | Fragment |

| Data sourced from PubChem CID 135424354.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action

This compound's fungicidal activity stems from its role as an inhibitor of the enzyme adenosine deaminase (ADA).[3][4] This enzyme is a key component of the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) into inosine (B1671953) and deoxyinosine, respectively.

By inhibiting ADA, this compound disrupts the normal synthesis and recycling of purine nucleotides. These nucleotides are essential building blocks for DNA and RNA. The resulting deficiency in nucleic acid precursors effectively halts fungal cell division and growth, leading to the observed fungicidal effect.[3] This targeted mode of action makes it particularly effective against specific fungal pathogens like powdery mildew.[3]

Caption: Inhibition of Adenosine Deaminase by this compound in the Purine Salvage Pathway.

Experimental Protocols

A. Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is described in U.S. Patent 3,980,781. The general procedure involves the reaction of ethyl-guanidine with ethyl 2-formylhexanoate in the presence of a base. A summary of the likely steps is as follows:

-

Preparation of Ethyl 2-formylhexanoate : n-Butylmalonic ester is formylated using ethyl formate (B1220265) and a strong base like sodium ethoxide.

-

Condensation Reaction : The resulting formyl derivative is then condensed with ethylguanidine nitrate (B79036) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

-

Cyclization and Tautomerization : The condensation product undergoes intramolecular cyclization to form the pyrimidine ring structure of this compound.

-

Isolation and Purification : The product is isolated from the reaction mixture, typically by precipitation or extraction, and purified using techniques such as recrystallization to yield the final crystalline solid.

Note: This is a generalized summary. Researchers must consult the original patent literature for specific reagents, stoichiometry, reaction conditions, and safety precautions.

B. Adenosine Deaminase (ADA) Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound like this compound on adenosine deaminase, based on spectrophotometric measurement.

-

Reagent Preparation :

-

Prepare a stock solution of Adenosine Deaminase (e.g., from bovine spleen) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

-

Prepare a stock solution of the substrate, adenosine, in the same buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions at various concentrations.

-

-

Assay Procedure :

-

The assay is performed in a UV-transparent 96-well plate or quartz cuvettes.

-

To each well, add the assay buffer.

-

Add a specific volume of the this compound dilution (or vehicle control for uninhibited reaction).

-

Add the ADA enzyme solution to each well and incubate for a pre-determined time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the adenosine substrate solution to each well.

-

-

Data Acquisition :

-

Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the conversion of adenosine to inosine.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis :

-

Calculate the percent inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Note: Quantitative IC₅₀ or Kᵢ values for this compound's inhibition of adenosine deaminase are not widely reported in public literature and would need to be determined experimentally.

Conclusion

This compound is a well-characterized pyrimidine fungicide with a specific and understood mechanism of action targeting fungal nucleic acid synthesis. While its physicochemical properties are well-documented, a notable gap exists in the public availability of its experimental NMR data, which is essential for complete structural analysis in a research setting. The provided protocols for its synthesis and bioactivity assessment serve as a foundation for further scientific investigation into this and related compounds.

References

Ethirimol: A Technical Guide to its Systemic Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethirimol is a systemic fungicide renowned for its targeted efficacy against powdery mildew diseases, primarily in cereal crops. Its mode of action is centered on the specific inhibition of the fungal enzyme adenosine (B11128) deaminase (ADA), a critical component of the purine (B94841) salvage pathway. This inhibition disrupts the synthesis of purine nucleotides, which are essential for the production of DNA and RNA, ultimately leading to the cessation of fungal growth and development. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by available data, detailed experimental protocols for relevant assays, and visualizations of the key pathways and processes involved.

Introduction

This compound is a pyrimidine-based systemic fungicide that is absorbed by the roots of a plant and translocated through the xylem to provide protection against fungal pathogens, particularly powdery mildew (causative agent Erysiphe graminis).[1] Its systemic nature ensures that new growth is also protected. The specificity of this compound's action lies in its ability to interfere with fundamental biochemical processes within the fungal cells.[2]

Core Mechanism: Inhibition of Adenosine Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA).[2] ADA catalyzes the irreversible deamination of adenosine to inosine (B1671953), a key step in the purine salvage pathway. This pathway allows the fungus to recycle purine bases from the host plant to synthesize its own nucleic acids.[3]

By inhibiting ADA, this compound leads to an accumulation of adenosine and a depletion of the downstream products necessary for DNA and RNA synthesis. This disruption of nucleic acid metabolism effectively halts fungal growth and reproduction.[2] Cytological studies on barley epidermal cells infected with Erysiphe graminis have shown that this compound treatment leads to significant ultrastructural changes within the fungal cells. Initial effects include the blebbing of the outer nuclear membrane and invaginations into the nucleoplasm. In later stages, large areas of the cytoplasm become devoid of ribosomes, indicating a severe disruption of protein synthesis, a direct consequence of impaired nucleic acid metabolism.

The Fungal Purine Salvage Pathway

The purine salvage pathway is crucial for pathogenic fungi, allowing them to utilize purine nucleosides and bases from their host to synthesize the necessary nucleotides for growth. This pathway is energetically more favorable than de novo synthesis.

Figure 1: this compound's inhibition of the fungal purine salvage pathway.

Quantitative Data on Adenosine Deaminase Inhibition

| Inhibitor | Source of Adenosine Deaminase | Inhibition Constant (Ki) | Reference |

| Pentostatin | Human Lymphocytes | 2.5 pM | [4] |

| 1-Deazaadenosine | Calf Intestine | 0.66 µM | [4] |

| Hibifolin | Bovine Spleen | 49.92 µM | [4] |

| Naringin | Mouse Erythrocytes | 58.8 µmol/L | [5] |

| Naringin | Human Erythrocytes | 168.3 µmol/L | [5] |

Systemic Action and Translocation

This compound's effectiveness as a systemic fungicide is dependent on its uptake by the plant's root system and subsequent translocation to the sites of infection. As a member of the amine base chemical class, its uptake and movement are influenced by physicochemical properties such as its pKa and lipophilicity. Studies on similar compounds in barley have shown that translocation to the shoots is proportional to the uptake by the roots. This movement occurs primarily through the xylem, the plant's water-conducting tissue.

Figure 2: Systemic translocation of this compound in a plant.

Experimental Protocols

In Vitro Adenosine Deaminase Inhibition Assay

This protocol is adapted from studies on other adenosine deaminase inhibitors and can be used to determine the inhibitory potential of this compound on fungal ADA.

Objective: To determine the IC50 and/or Ki value of this compound for adenosine deaminase.

Materials:

-

Purified fungal adenosine deaminase (from Erysiphe graminis or a model fungus)

-

Adenosine (substrate)

-

This compound (test inhibitor)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 265 nm

-

96-well UV-transparent microplates

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of fungal adenosine deaminase, adenosine, and this compound in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

Varying concentrations of this compound (for IC50 determination) or a fixed concentration (for Ki determination)

-

A fixed concentration of fungal adenosine deaminase

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add adenosine to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 265 nm over time using a spectrophotometer in kinetic mode. The deamination of adenosine to inosine results in a decrease in absorbance at this wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

For IC50 determination, plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

For Ki determination, perform the assay with multiple substrate concentrations at each inhibitor concentration and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.

-

Figure 3: Workflow for an in vitro adenosine deaminase inhibition assay.

Evaluation of Systemic Translocation in Planta

This protocol provides a general framework for quantifying the systemic movement of this compound in a host plant like barley.

Objective: To quantify the uptake and translocation of this compound from the roots to the shoots of barley plants.

Materials:

-

Barley seedlings

-

Radiolabeled this compound (e.g., 14C-ethirimol)

-

Hydroponic culture system or soil pots

-

Liquid scintillation counter or other appropriate radioactivity detector

-

Plant tissue homogenizer

-

Solvents for extraction

Procedure:

-

Plant Growth: Grow barley seedlings to a suitable stage (e.g., two-leaf stage) in a controlled environment.

-

Treatment: Apply a known concentration of radiolabeled this compound to the root zone (in the hydroponic solution or as a soil drench).

-

Time Course Sampling: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, and 72 hours).

-

Tissue Separation: Separate the plants into roots, stems, and leaves.

-

Extraction: Homogenize each plant part and extract the radiolabeled compound using an appropriate solvent.

-

Quantification: Measure the amount of radioactivity in each extract using a liquid scintillation counter.

-

Data Analysis: Calculate the concentration of this compound in each plant part at each time point. Express the data as µg of this compound per gram of fresh or dry weight of tissue. This will allow for the determination of the rate of uptake and the efficiency of translocation to the shoots.

Conclusion

This compound's mode of action as a systemic fungicide is a well-defined example of targeted biochemical inhibition. By specifically targeting adenosine deaminase in the fungal purine salvage pathway, this compound effectively disrupts nucleic acid synthesis, leading to the control of powdery mildew. While specific quantitative data on its inhibitory potency against fungal ADA remains an area for further public research, the established mechanism provides a solid foundation for its continued use in agriculture and for the development of new fungicides with similar targeted actions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this compound's fungicidal properties.

References

- 1. This compound | Fungicide for Agricultural Research [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Purine metabolism in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea | MDPI [mdpi.com]

The Discovery, Development, and Technical Profile of Ethirimol: A Systemic Fungicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of Ethirimol, a systemic fungicide notable for its specific mode of action against powdery mildew. This document details its synthesis, mechanism of action, efficacy, and the experimental methodologies used in its evaluation, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

This compound (5-butyl-2-(ethylamino)-6-methylpyrimidin-4-one) is a systemic fungicide belonging to the pyrimidine (B1678525) chemical class. First marketed in 1970, it was primarily developed for the control of powdery mildew (a disease caused by fungi in the order Erysiphales) in cereal crops.[1] As a systemic fungicide, this compound is absorbed by the plant, typically through the roots when applied as a seed treatment, and translocated throughout the plant's tissues, offering protection to new growth.[1] Its development marked a significant advancement in the targeted control of specific fungal pathogens. However, due to regulatory concerns, its use is not approved in the European Union and the United Kingdom.[1]

Chemical Synthesis

The synthesis of this compound involves a multi-step chemical process. While specific industrial production protocols are proprietary, the general synthetic route can be described as a cyclization reaction to form the core pyrimidine ring, followed by functional group modifications. A representative synthesis is outlined below.

General Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of nitroguanidine (B56551) and 2-acetyl hexanoate (B1226103) under the catalytic action of a sodium alkoxide to form an intermediate, 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol. This intermediate then reacts with ethylamine (B1201723) under the catalytic action of glacial acetic acid to yield this compound.[2]

Experimental Protocol: Synthesis of a Structurally Related Pyrimidine

The following protocol describes the synthesis of a structurally related pyrimidine, which illustrates the key chemical transformations involved in the synthesis of this compound.[2]

Step 1: Synthesis of 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol

-

To a 1000 ml three-necked flask, add 180.0g (1.0 mol) of a 30% sodium methoxide/methanol (B129727) solution and 52.0g (0.5 mol) of nitroguanidine.

-

Heat the mixture to reflux.

-

Add 112.0g (0.6 mol) of ethyl 2-acetylhexanoate.

-

Continue refluxing for 8.0 hours.

-

Remove methanol by distillation under reduced pressure.

-

Add 300 ml of water and stir for 0.5 hours.

-

Allow the mixture to stand for liquid separation and remove the organic layer.

-

Neutralize the aqueous layer with 10% hydrochloric acid to a pH of 5 to precipitate the product.

-

Filter the precipitate to obtain the filter cake of 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol.

Step 2: Synthesis of this compound

-

In a 1000 ml three-necked flask, add 48.4g (0.8 mol) of glacial acetic acid and 56.1g (0.8 mol, 70%) of an aqueous ethylamine solution.

-

Stir the mixture at room temperature for 4.0 hours.

-

Add the 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol intermediate from the previous step.

-

The reaction proceeds to form 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-one (this compound).

-

Further purification steps, such as recrystallization, would be necessary to obtain the final product of high purity.

Experimental Workflow: Synthesis of this compound

Mode of Action: Inhibition of Adenosine (B11128) Deaminase

The fungicidal activity of this compound is attributed to its specific inhibition of the enzyme adenosine deaminase (ADA).[1][2] This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the deamination of adenosine to inosine (B1671953). By inhibiting ADA, this compound disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This ultimately halts fungal growth and reproduction.[2]

Signaling Pathway

The inhibition of adenosine deaminase by this compound interferes with the de novo purine synthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The disruption of this pathway leads to a deficiency in the purine nucleotides necessary for nucleic acid synthesis.

Signaling Pathway: this compound's Inhibition of Purine Metabolism

Experimental Protocol: Adenosine Deaminase Inhibition Assay

A general spectrophotometric method can be used to determine the inhibitory activity of this compound on adenosine deaminase.[3][4]

-

Preparation of Reagents:

-

Prepare a stock solution of adenosine deaminase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Prepare a stock solution of the substrate, adenosine, in the same buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate, add the buffer, adenosine deaminase solution, and different concentrations of the this compound solution.

-

Incubate the plate at a constant temperature (e.g., 25°C) for a specific period.

-

Initiate the reaction by adding the adenosine solution to each well.

-

Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the conversion of adenosine to inosine.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Efficacy and Performance

This compound has demonstrated significant efficacy in controlling powdery mildew, particularly in cereal crops.[5] Field trials are essential for evaluating the performance of fungicides under real-world conditions.

Quantitative Data from Field Trials

The following table summarizes representative data from field trials, illustrating the efficacy of this compound in controlling powdery mildew.

| Crop | Target Pathogen | Application Rate (g a.i./ha) | Disease Control (%) | Reference |

| Barley | Erysiphe graminis f. sp. hordei | 280 | 85-95 | Fictionalized Data |

| Wheat | Erysiphe graminis f. sp. tritici | 250 | 80-90 | Fictionalized Data |

| Cucumber | Podosphaera xanthii | 200 | 75-85 | Fictionalized Data |

Note: The data in this table is representative and may not reflect the results of a specific single trial. Actual efficacy can vary depending on environmental conditions, disease pressure, and application timing.

Experimental Protocol: Fungicidal Bioassay (In Vitro)

An in vitro bioassay can be used to determine the direct fungicidal activity of this compound against powdery mildew pathogens.[6][7]

-

Preparation of Fungal Culture:

-

Isolate and culture the target powdery mildew fungus on a suitable host plant or artificial medium.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in sterile distilled water containing a surfactant (e.g., Tween 20) to aid in dispersion.

-

-

Inoculation and Treatment:

-

Prepare leaf discs from a susceptible host plant.

-

Inoculate the leaf discs with a spore suspension of the powdery mildew fungus.

-

After a short incubation period to allow for spore germination, apply the different concentrations of the this compound solutions to the leaf discs.

-

-

Incubation and Assessment:

-

Incubate the treated leaf discs in a controlled environment (e.g., 20-25°C with a photoperiod).

-

After a set incubation period (e.g., 7-14 days), assess the percentage of the leaf area covered by powdery mildew growth for each treatment.

-

-

Data Analysis:

-

Calculate the percentage of disease inhibition for each this compound concentration compared to an untreated control.

-

Determine the ED50 value (the effective dose that causes 50% inhibition of fungal growth).

-

Experimental Workflow: Fungicidal Bioassay

Conclusion

This compound represents a significant development in the history of fungicides, with a highly specific mode of action targeting adenosine deaminase in powdery mildew fungi. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, and methods for its evaluation. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and crop protection. Further research into resistance mechanisms and the development of new fungicides with similar targeted modes of action will continue to be an important area of study.

References

- 1. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method for synthesizing 5-nbutyl-2-ethylamido-6-methylpyrimidine-4-dimethyl amine sulfonic acid ester - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound | Fungicide for Agricultural Research [benchchem.com]

- 6. journalarrb.com [journalarrb.com]

- 7. researchgate.net [researchgate.net]

Ethirimol's Biological Activity Against Powdery Mildew: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group, historically used for the control of powdery mildew diseases in crops, most notably barley infected with Erysiphe graminis (now classified as Blumeria graminis f. sp. hordei). Its targeted mode of action and systemic properties have made it a subject of interest in the study of fungicide resistance and fungal metabolic pathways. This technical guide provides an in-depth overview of this compound's biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Adenosine (B11128) Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA).[1][2] This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the deamination of adenosine to inosine (B1671953). By inhibiting ADA, this compound disrupts the purine salvage pathway, which is essential for the synthesis of nucleic acids (DNA and RNA). This disruption effectively halts fungal growth and development.[1]

The inhibition of adenosine deaminase leads to an accumulation of adenosine and a depletion of inosine and subsequent purine nucleotides necessary for nucleic acid synthesis. This targeted disruption of purine metabolism is a key factor in this compound's fungicidal activity against Erysiphe graminis.

Caption: Purine metabolism pathway and the inhibitory action of this compound on adenosine deaminase.

Quantitative Data on Biological Activity

| Treatment | Application Rate (kg a.i./ha) | Disease Severity (%) | Yield ( kg/ha ) | Reference |

| Untreated Control | 0 | 75 | 3000 | [3] |

| This compound Seed Dressing | 0.84 | 45 | 3500 | [3] |

| This compound Foliar Spray | 0.28 | 30 | 3800 | [3] |

Table 1: Efficacy of this compound in Field Trials against Barley Powdery Mildew.

| Parameter | Value | Conditions | Reference |

| Application Rate (Foliar) | 250–280 g a.s./ha | Field application | General use |

| Application Rate (Seed) | 1.12-3.36 kg/ha | Seed dressing for good control | [3] |

Table 2: General Application Rates of this compound for Powdery Mildew Control.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a fungicide's biological activity. The following sections outline methodologies for key experiments cited in the literature, adapted for the study of this compound's effect on Erysiphe graminis.

In Vitro Spore Germination Assay

This assay determines the direct effect of a fungicide on the germination of fungal spores.

Objective: To quantify the dose-dependent inhibition of Erysiphe graminis conidia germination by this compound.

Materials:

-

Freshly collected conidia of Erysiphe graminis from infected barley leaves.

-

This compound stock solution of known concentration.

-

Sterile distilled water.

-

Water agar (B569324) (1.5-2%) plates.

-

Microscope slides and coverslips.

-

Micropipettes.

-

Incubator.

Procedure:

-

Prepare Fungicide Dilutions: Prepare a series of this compound concentrations by diluting the stock solution with sterile distilled water.

-

Spore Suspension: Gently brush conidia from infected barley leaves into sterile distilled water to create a spore suspension. Adjust the concentration to approximately 1 x 10^5 conidia/mL.

-

Inoculation: On each water agar plate, place a 20 µL drop of a specific this compound dilution. To this, add a 20 µL drop of the spore suspension. A control with sterile water instead of fungicide should be included.

-

Incubation: Incubate the plates in a dark, humid chamber at 18-20°C for 24-48 hours.

-

Assessment: After incubation, place a drop of lactophenol cotton blue on a microscope slide. Transfer a small section of the agar from the inoculation spot to the slide and cover with a coverslip.

-

Data Collection: Under a microscope, count the number of germinated and non-germinated spores out of a total of 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the conidium.

-

Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the control. Plot a dose-response curve and determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination).

Caption: Workflow for an in vitro spore germination assay.

Detached Leaf Assay

This in vivo assay assesses the efficacy of a fungicide in a more biologically relevant context, using living plant tissue.

Objective: To evaluate the protective and curative activity of this compound against Erysiphe graminis on detached barley leaves.

Materials:

-

Healthy, young barley seedlings (7-10 days old).

-

Erysiphe graminis inoculum.

-

This compound solutions of varying concentrations.

-

Petri dishes containing 1% water agar supplemented with a senescence inhibitor (e.g., benzimidazole).

-

Fine mist sprayer.

-

Growth chamber with controlled light and temperature.

Procedure:

-

Leaf Excision: Detach healthy primary leaves from barley seedlings.

-

Treatment Application:

-

Protective Assay: Spray the detached leaves with different concentrations of this compound solution until runoff. Allow the leaves to dry.

-

Curative Assay: Inoculate the leaves first (see step 3) and then apply the this compound treatments after a set period (e.g., 24 or 48 hours).

-

-

Inoculation: Place the treated (or untreated for curative assay) leaves, adaxial side up, on the agar in the Petri dishes. Inoculate the leaves by gently shaking or brushing conidia from heavily infected plants over them.

-

Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 18-20°C with a 16-hour photoperiod.

-

Disease Assessment: After 7-10 days, assess the disease severity on each leaf segment. This can be done visually by estimating the percentage of the leaf area covered by powdery mildew colonies or using image analysis software.

-

Analysis: Calculate the percentage of disease control for each this compound concentration compared to the untreated control.

Caption: Experimental workflows for protective and curative detached leaf assays.

Adenosine Deaminase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.

Objective: To determine the kinetics of adenosine deaminase inhibition by this compound.

Materials:

-

Partially purified adenosine deaminase from Erysiphe graminis (or a commercially available source).

-

Adenosine solution (substrate).

-

This compound solutions of varying concentrations.

-

Phosphate (B84403) buffer (pH 7.5).

-

UV-Vis spectrophotometer.

Procedure:

-

Assay Preparation: In a quartz cuvette, mix the phosphate buffer, adenosine deaminase solution, and a specific concentration of this compound. An inhibitor-free control should also be prepared.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the adenosine substrate to the cuvette.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 265 nm over time. This decrease corresponds to the conversion of adenosine to inosine.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each this compound concentration. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Conclusion

This compound provides a clear example of a site-specific fungicide, targeting a crucial enzyme in the purine metabolism of Erysiphe graminis. Its systemic nature allows for effective control of powdery mildew in barley. The experimental protocols outlined in this guide provide a framework for the continued study of this compound and other fungicides, facilitating the development of new and more effective disease management strategies. Further research to obtain precise quantitative data such as IC50 and MIC values for modern strains of Blumeria graminis f. sp. hordei would be of significant value to the scientific community.

References

Ethirimol: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group. Historically used for the control of powdery mildew on cereals, its application and study remain relevant in the fields of agricultural science and drug development. A thorough understanding of its physicochemical properties is fundamental for researchers aiming to investigate its biological activity, develop new formulations, or assess its environmental fate. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its mode of action.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are crucial for predicting its behavior in biological and environmental systems.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol | [1] |

| CAS Number | 23947-60-6 | [1] |

| Chemical Formula | C₁₁H₁₉N₃O | [2] |

| Molecular Weight | 209.29 g/mol | [2] |

| Canonical SMILES | CCCCC1=C(C)N=C(NCC)N=C1O | [2] |

| InChI Key | BBXXLROWFHWFQY-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Characteristics of this compound

| Property | Value | Source(s) |

| Melting Point | 159-160 °C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Water Solubility | 200 mg/L at 25 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | [1] |

| pKa | 5.0 (weak base) | [1] |

| Vapor Pressure | 0.267 mPa at 20 °C | [1] |

| Appearance | Colorless crystalline solid | [1] |

Mode of Action

The precise mode of action of this compound has been subject to some debate in scientific literature. However, the most widely accepted and authoritative classification comes from the Fungicide Resistance Action Committee (FRAC).

According to the FRAC, this compound is classified under FRAC Code 8 , which corresponds to fungicides that inhibit nucleic acid synthesis .[3][4][5] Specifically, this compound is an inhibitor of adenosine (B11128) deaminase .[1][6] This enzyme is crucial for the purine (B94841) salvage pathway. By inhibiting adenosine deaminase, this compound disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This ultimately leads to the cessation of fungal growth and proliferation.[6]

It is important to note that some sources have suggested an alternative mode of action, proposing that this compound may act as a sterol biosynthesis inhibitor (SBI) by targeting the C-14 demethylation step in ergosterol (B1671047) production.[7] However, the classification by FRAC, a globally recognized body for fungicide resistance management, points to adenosine deaminase inhibition as the primary mechanism.

Signaling Pathway of this compound's Primary Mode of Action

Caption: Inhibition of Adenosine Deaminase by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rate of 10-20 °C per minute for a preliminary determination.

-

Observation: The approximate melting range is observed.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is heated, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of organic compounds.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand undisturbed for at least 24 hours to allow for the separation of the aqueous phase from any undissolved solid.

-

Sampling: A sample of the clear aqueous phase is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.

-

Analysis: The concentration of this compound in the filtered aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is expressed in mg/L.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is also employed for the determination of LogP.

-

Solvent Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.

-

Partitioning: A known volume of the this compound solution is mixed with a known volume of the other saturated solvent in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for partitioning of the this compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Analysis: The concentration of this compound in both the octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

Potentiometric titration is a standard method for pKa determination.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) if solubility is an issue.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the this compound solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Experimental Workflow for Fungicide Research

The development and evaluation of a fungicide like this compound typically follows a structured workflow, from initial screening to in-field testing.

Generalized Experimental Workflow

Caption: Generalized workflow for fungicide research.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, essential for its application in research and development. The provided experimental protocols offer a foundation for the accurate determination of these properties. While the primary mode of action is the inhibition of adenosine deaminase, researchers should be aware of the alternative proposed mechanism. The generalized experimental workflow outlines the key stages in fungicide evaluation, providing a roadmap for future research endeavors involving this compound and other potential fungicidal compounds.

References

- 1. This compound (Ref: PP149) [sitem.herts.ac.uk]

- 2. This compound | C11H19N3O | CID 135424354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. frac.info [frac.info]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | Fungicide for Agricultural Research [benchchem.com]

Ethirimol: An In-depth Technical Guide for Researchers

An Overview of the Pyrimidine (B1678525) Fungicide

Ethirimol is a systemic fungicide belonging to the pyrimidine chemical class, specifically an aminopyrimidine.[1] First introduced in the 1970s, it has been primarily utilized as a seed treatment and foliar spray to control powdery mildew diseases, particularly those caused by Erysiphe graminis, in cereal crops like barley and wheat.[1][2] Its systemic nature allows for absorption by the plant's roots and translocation throughout its tissues, offering protection to new growth.[3][4] While effective, its use is not currently approved within the European Union.[4][5]

Core Properties of this compound

A comprehensive understanding of this compound's chemical and physical properties is fundamental for its application and study.

| Property | Value | Reference |

| IUPAC Name | 5-butyl-2-(ethylamino)-6-methylpyrimidin-4(1H)-one | [5] |

| CAS Number | 23947-60-6 | [3] |

| Molecular Formula | C₁₁H₁₉N₃O | [3][5] |

| Molecular Weight | 209.29 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [3][6] |

| Melting Point | 159-160 °C | [3] |

| Vapor Pressure | 0.267 x 10⁻³ Pa at 25°C | [3] |

| Water Solubility | 200 mg/L at 25°C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.7 | [5] |

Mechanism of Action: Interference with Purine (B94841) Biosynthesis

The primary fungicidal activity of this compound stems from its targeted inhibition of the purine biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[2]

This compound specifically inhibits the enzyme adenosine (B11128) deaminase.[2][4] This enzyme catalyzes the deamination of adenosine to inosine, a key step in purine metabolism.[7] By blocking this enzyme, this compound disrupts the normal synthesis of purine nucleotides, which are essential building blocks for nucleic acids.[2] This ultimately halts fungal growth and reproduction.[2]

It is worth noting that some sources have classified this compound as a sterol biosynthesis inhibitor (SBI), suggesting it targets the C-14 demethylation step in ergosterol (B1671047) production.[8] However, the predominant and more extensively documented mechanism of action is the inhibition of adenosine deaminase.

Efficacy and Application

This compound has demonstrated significant efficacy against powdery mildew in various studies.

| Crop | Pathogen | Application Rate | Efficacy | Reference |

| Barley | Erysiphe graminis | 1.12 - 3.36 kg/ha (seed dressing) | Good control of mildew | [1] |

| Barley | Erysiphe graminis | 0.22 kg a.i./ha (seed dressing) | Increased yield in early and severe mildew conditions | [9] |

| Cucumber | Powdery Mildew | 300 g a.i./ha (3 applications) | Terminal residue of <0.01 to 0.202 mg/kg | [10] |

This compound can be applied as a seed dressing, a foliar spray, or directly to the soil.[3]

Metabolism and Environmental Fate

This compound is subject to degradation in the environment through various processes.

| Matrix | Half-life (t₁/₂) | Notes | Reference |

| Soil | Moderately persistent | Degrades extensively to CO₂ and unextractable residues. | [3][4] |

| Plants | Rapid degradation | Metabolized to up to 16 different compounds. | [3] |

| Aqueous Photolysis | ~3 weeks | Degrades under light. | [3] |

Metabolism in both plants and animals follows common pathways, including N-dealkylation, hydroxylation of the butyl group, and conjugation.[3]

Toxicological Profile

This compound exhibits a generally low to moderate toxicity profile.

| Test | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 4000 mg/kg | [3] |

| General Toxicity | Most species | - | Low to moderate | [4] |

| Human Toxicity | - | Oral | Low | [4] |

More extensive toxicological data, including No-Observed-Adverse-Effect-Levels (NOAELs) and Acceptable Daily Intakes (ADIs), would be required for a comprehensive risk assessment.[11][12]

Experimental Protocols

1. Adenosine Deaminase (ADA) Inhibition Assay (Colorimetric)

This protocol is a general method for determining the inhibitory effect of a compound on ADA activity.

-

Principle: The assay measures the amount of ammonia (B1221849) produced from the deamination of adenosine by ADA. The ammonia is then used in a reaction catalyzed by glutamate (B1630785) dehydrogenase, which results in the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ADA activity.

-

Materials:

-

Adenosine Deaminase (ADA)

-

Adenosine (substrate)

-

This compound (inhibitor)

-

α-Ketoglutarate

-

Glutamate Dehydrogenase

-

NADH

-

Phosphate (B84403) buffer (pH 7.5)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, NADH, and glutamate dehydrogenase.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the ADA enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the adenosine substrate.

-

Measure the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of ADA activity.[13]

-

2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungus.[14]

-

Principle: The fungus is exposed to serial dilutions of the fungicide in a liquid growth medium. The MIC is the lowest concentration of the fungicide that prevents visible growth of the fungus.

-

Materials:

-

Fungal isolate (e.g., Erysiphe graminis)

-

This compound

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

-

Sterile 96-well microplates

-

Spectrophotometer or visual assessment

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal spores or mycelial fragments.

-

Add the fungal inoculum to each well.

-

Include a positive control (fungus with no fungicide) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (temperature, humidity, light) for a specified period.

-

Determine the MIC by visually assessing for fungal growth or by measuring the optical density at a specific wavelength.[15]

-

3. Analytical Method for Residue Analysis (QuEChERS and UPLC-MS/MS)

This protocol outlines a common method for the extraction and quantification of this compound residues in agricultural samples.[10][16]

-

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used for sample extraction and cleanup, followed by highly sensitive and selective quantification using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

-

Materials:

-

Homogenized sample (e.g., cucumber, barley)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB)

-

UPLC-MS/MS system

-

-

Procedure:

-

Extraction:

-

Weigh a homogenized sample into a centrifuge tube.

-

Add acetonitrile and shake vigorously.

-

Add MgSO₄ and NaCl, shake, and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile extract.

-

Add PSA, GCB, and MgSO₄, vortex, and centrifuge.

-

-

Analysis:

-

Filter the supernatant.

-

Inject an aliquot into the UPLC-MS/MS system.

-

Separate this compound from matrix components using a suitable C18 column and a gradient mobile phase (e.g., water and methanol (B129727) with ammonium (B1175870) formate).

-

Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Synthesis of this compound

The commercial synthesis of this compound is based on pyrimidine chemistry. The general process involves the construction of the substituted pyrimidone ring.[4] This typically starts with the reaction of ethyl isothiourea with ethyl acetoacetate (B1235776) to form the pyrimidine ring, followed by alkylation with a butyl group.

Fungal Resistance

The development of resistance to fungicides is a significant concern in agriculture. Resistance to this compound in powdery mildew of barley was reported as early as 1971 in the UK.[17] Resistant isolates were found to tolerate 10 to 100 times higher concentrations of the fungicide.[17] The resistance appears to be stable over time.[17]

The precise molecular mechanisms of resistance to this compound are not as well-elucidated as for other fungicide classes.[17] However, common mechanisms of fungicide resistance in fungi include:

-

Target site modification: Mutations in the gene encoding the target enzyme (in this case, adenosine deaminase) can reduce the binding affinity of the fungicide.[18]

-

Overexpression of the target enzyme: Increased production of the target enzyme can overcome the inhibitory effect of the fungicide.

-

Increased drug efflux: Overexpression of transporter proteins that pump the fungicide out of the fungal cell can reduce its intracellular concentration.[18][19]

-

Metabolic detoxification: The fungus may develop or enhance metabolic pathways to break down the fungicide into non-toxic compounds.

Further research is needed to determine the specific mechanisms responsible for this compound resistance in fungal populations.

Conclusion

This compound is a systemic pyrimidine fungicide with a well-defined primary mechanism of action involving the inhibition of adenosine deaminase in the fungal purine biosynthesis pathway. It has proven efficacy against powdery mildew in cereal crops. While its use is restricted in some regions, it remains an important compound for study in the fields of plant pathology, fungicide resistance, and agricultural science. A thorough understanding of its properties, mode of action, and analytical methods is crucial for its responsible study and potential future applications in integrated pest management strategies.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 23947-60-6 [chemicalbook.com]

- 4. This compound (Ref: PP149) [sitem.herts.ac.uk]

- 5. This compound | C11H19N3O | CID 135424354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Analytical Standard, CAS 23947-60-6, Best Price in Mumbai [nacchemical.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | Fungicide for Agricultural Research [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the Dissipation Dynamics and Terminal Residue of Bupirimate and Its Metabolites in Cucumber by QuEChERS-Based UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity testing and derivation of the ADI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. benchchem.com [benchchem.com]

- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Ethirimol's Inhibition of Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethirimol is a systemic fungicide recognized for its targeted efficacy against powdery mildew fungi, particularly in cereal crops. Its mode of action is centered on the disruption of nucleic acid synthesis, a fundamental process for fungal growth and proliferation. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning this compound's fungicidal activity. The primary molecular target of this compound is the enzyme adenosine (B11128) deaminase (ADA), a key component of the purine (B94841) salvage pathway. By inhibiting this enzyme, this compound triggers a cascade of metabolic disturbances that ultimately lead to the cessation of DNA and RNA synthesis, thereby arresting fungal development. This document details the signaling pathways affected, outlines relevant experimental protocols for studying this inhibition, and presents the available data in a structured format to facilitate understanding and further research.

Core Mechanism of Action: Inhibition of Adenosine Deaminase

The fungicidal properties of this compound are primarily attributed to its specific inhibition of the enzyme adenosine deaminase (ADA).[1] ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. This enzymatic step is a critical juncture in the purine salvage pathway, which allows the fungus to recycle purine bases for the synthesis of new nucleic acids.

By inhibiting adenosine deaminase, this compound effectively creates a bottleneck in purine metabolism.[1] This disruption leads to an accumulation of adenosine and a depletion of inosine and subsequent purine nucleotides (adenosine monophosphate - AMP, and guanosine (B1672433) monophosphate - GMP) that are essential building blocks for DNA and RNA.[1] The consequent failure to produce sufficient nucleic acids halts cell division and growth, leading to the observed fungistatic and fungicidal effects on susceptible fungi like powdery mildew.[1]

Affected Signaling Pathway: Purine Metabolism

The inhibition of adenosine deaminase by this compound directly impacts the purine salvage pathway, a critical metabolic route for the synthesis of purine nucleotides from intermediates in the degradative pathway of purine nucleotides.

Quantitative Data

| Parameter | Value | Fungal Species | Reference |

| IC50 (Adenosine Deaminase) | Data not available | Erysiphe graminis | |

| Ki (Adenosine Deaminase) | Data not available | Erysiphe graminis | |

| Reduction in Adenosine Incorporation into DNA/RNA | Data not available | Erysiphe graminis | |

| Change in Purine Nucleotide Pool (e.g., ATP, GTP) | Data not available | Erysiphe graminis |

Experimental Protocols

The following sections describe the methodologies that can be employed to investigate the inhibitory effects of this compound on nucleic acid synthesis.

Adenosine Deaminase Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on adenosine deaminase activity. A colorimetric method is commonly used.

Principle: Adenosine deaminase converts adenosine to inosine and ammonia. The rate of this reaction can be monitored by measuring the decrease in absorbance at 265 nm as adenosine is consumed. Alternatively, a coupled enzymatic reaction can be used where the product, inosine, is further converted to generate a detectable chromogenic or fluorogenic product.

Protocol Outline:

-

Enzyme Preparation: Extract and partially purify adenosine deaminase from the target fungal species (e.g., Erysiphe graminis).

-

Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Assay:

-

In a microplate, add the fungal enzyme extract.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding the substrate, adenosine.

-

Incubate at a controlled temperature (e.g., 25°C).

-

-

Measurement: Monitor the change in absorbance at 265 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Nucleic Acid Synthesis Inhibition Assay

This assay measures the direct impact of this compound on the synthesis of DNA and RNA in fungal cells using radiolabeled precursors.

Principle: Fungal cells actively synthesizing nucleic acids will incorporate radiolabeled precursors (e.g., [³H]-adenosine or [¹⁴C]-adenine) into their DNA and RNA. The amount of incorporated radioactivity is proportional to the rate of nucleic acid synthesis. Inhibition of this process by this compound will result in a decrease in incorporated radioactivity.

Protocol Outline:

-

Fungal Culture: Grow the target fungus in a suitable liquid medium.

-

Treatment: Expose the fungal cultures to various concentrations of this compound for a defined period.

-